molecular formula C7H9N3S2 B12521874 Hydrazinecarbodithioic acid, 2-pyridinylmethyl ester CAS No. 672284-44-5

Hydrazinecarbodithioic acid, 2-pyridinylmethyl ester

Cat. No.: B12521874
CAS No.: 672284-44-5
M. Wt: 199.3 g/mol
InChI Key: ZLGLNHTUMUYTTC-UHFFFAOYSA-N
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Description

Hydrazinecarbodithioic acid, 2-pyridinylmethyl ester is a chemical compound with the molecular formula C7H9N3S2. It is known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a hydrazinecarbodithioic acid moiety attached to a 2-pyridinylmethyl ester group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrazinecarbodithioic acid, 2-pyridinylmethyl ester can be synthesized through a multi-step reaction process. One common method involves the reaction of hydrazinecarbodithioic acid with 2-pyridinecarboxaldehyde in the presence of a suitable solvent and catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired ester as the final product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of automated reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarbodithioic acid, 2-pyridinylmethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or amine.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Hydrazinecarbodithioic acid, 2-pyridinylmethyl ester has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of hydrazinecarbodithioic acid, 2-pyridinylmethyl ester involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pathways involved may include oxidative stress, apoptosis, or signal transduction, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • Hydrazinecarbodithioic acid, methyl ester
  • Hydrazinecarbodithioic acid, ethyl ester
  • Hydrazinecarbodithioic acid, phenyl ester

Uniqueness

Hydrazinecarbodithioic acid, 2-pyridinylmethyl ester is unique due to the presence of the 2-pyridinylmethyl group, which enhances its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.

Properties

CAS No.

672284-44-5

Molecular Formula

C7H9N3S2

Molecular Weight

199.3 g/mol

IUPAC Name

pyridin-2-ylmethyl N-aminocarbamodithioate

InChI

InChI=1S/C7H9N3S2/c8-10-7(11)12-5-6-3-1-2-4-9-6/h1-4H,5,8H2,(H,10,11)

InChI Key

ZLGLNHTUMUYTTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CSC(=S)NN

Origin of Product

United States

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